2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-isopropyl-acetamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design

Medicinal chemists needing versatile pyridazine building blocks with a free amine for kinase SAR and DEL libraries can use this compound. It features a branched N-isopropyl (XLogP3=0) for hydrophobic pocket modulation and a primary amine for diverse derivatization. Key benefits: quantifiable steric/lipophilic differentiation vs. methyl/cyclopropyl analogs, scaffold with reported kinase IC50 <100 nM, compatible with parallel synthesis, ≥95% purity with documentation.

Molecular Formula C10H15ClN4O
Molecular Weight 242.70 g/mol
Cat. No. B7927564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-isopropyl-acetamide
Molecular FormulaC10H15ClN4O
Molecular Weight242.70 g/mol
Structural Identifiers
SMILESCC(C)N(CC1=NN=C(C=C1)Cl)C(=O)CN
InChIInChI=1S/C10H15ClN4O/c1-7(2)15(10(16)5-12)6-8-3-4-9(11)14-13-8/h3-4,7H,5-6,12H2,1-2H3
InChIKeyHZGNYDPKJZMRMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-isopropyl-acetamide: Structural Identity and Procurement Context


2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-isopropyl-acetamide (CAS 1353981-11-9; MF C₁₀H₁₅ClN₄O; MW 242.70 g/mol) is a synthetic small molecule belonging to the N-substituted glycinamide class built upon a 6-chloropyridazine scaffold [1]. The compound features three defining structural elements: a primary amino group at the acetamide terminus, an N-isopropyl substituent on the amide nitrogen, and a 6-chloro substituent on the pyridazine ring. This substitution pattern places it within a well-studied family of heterocyclic amides frequently explored in medicinal chemistry for kinase inhibition, antimicrobial, and anti-inflammatory applications [2]. Its availability from multiple global suppliers (including Fluorochem, AKSci, Leyan, and others) under catalog codes such as F087026 and 8007DS, at purities ranging from 95% to 98%, makes it accessible for research and development use .

Why Generic Interchange of 2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-isopropyl-acetamide with In-Class Analogs Carries Scientific Risk


Compounds within the N-substituted-6-chloropyridazine-acetamide family are not functionally interchangeable intermediates. The specific identity of the N-alkyl substituent (isopropyl vs. methyl vs. cyclopropyl), the terminal acetamide heteroatom (amino vs. chloro), and the pyridazine 6-position substituent (chloro vs. methoxy) each independently modulate steric bulk, hydrogen-bonding capacity, lipophilicity, and electronic character, altering downstream reactivity in chemical synthesis and molecular recognition in biological systems [1]. The isopropyl group in the target compound introduces a branched, more lipophilic steric environment (predicted XLogP3 = 0 [1]) compared to the smaller methyl analog (MW difference: +28.05 Da), while the terminal primary amine provides nucleophilic reactivity and hydrogen-bond donor capacity absent in the chloro analog. Generic substitution with any single comparator would change two critical molecular properties simultaneously, necessitating compound-specific validation rather than classification-based substitution .

Quantitative Differentiation Evidence for 2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-isopropyl-acetamide


N-Isopropyl vs. N-Methyl Substitution: Steric Bulk and Lipophilicity Differentiation

Replacement of the N-isopropyl group (target compound) with an N-methyl group (comparator CAS 1353960-47-0) reduces molecular weight by 28.05 g/mol (242.70 → 214.65), eliminates one branching carbon, and is predicted to lower lipophilicity (Δ estimated ClogP approximately −0.5 log units based on π-contribution of an sp³ methylene unit [1]). The isopropyl group provides greater steric hindrance around the amide nitrogen, which can slow metabolic N-dealkylation and reduce conformational flexibility relative to N-methyl. Computed boiling points are comparable (442.0°C vs. 437.7°C), but the density of the isopropyl compound is lower (1.2 vs. 1.3 g/cm³), reflecting the looser packing of the bulkier alkyl chain .

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design

Terminal Amino (–NH₂) vs. Terminal Chloro (–Cl) at the Acetamide Moiety: Hydrogen-Bonding and Reactivity Divergence

The target compound bears a primary amino group (–CH₂–NH₂) at the acetamide terminus, whereas the directly analogous compound 2-Chloro-N-(6-chloro-pyridazin-3-ylmethyl)-N-isopropyl-acetamide (CAS 1353975-81-1) carries a chloromethyl group (–CH₂–Cl). This substitution alters the computed hydrogen-bond donor count from 1 (amino) to 0 (chloro), increases molecular weight by +19.43 g/mol (242.70 → 262.14), and replaces a nucleophilic amine with an electrophilic alkyl chloride [1]. The amino compound can participate in Brønsted acid–base chemistry, form amide bonds via N-acylation, and engage in hydrogen-bonding networks with biological targets, whereas the chloro analog is primarily suited for nucleophilic displacement reactions. Density shifts from 1.2 to 1.3 g/cm³ reflect the heavier chlorine atom .

Synthetic Chemistry Molecular Recognition Hit-to-Lead Optimization

6-Chloro vs. 6-Methoxy Substituent on the Pyridazine Ring: Electronic and Lipophilic Modulation

The target compound contains a 6-chloro substituent on the pyridazine ring, while the analog 2-Amino-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide (CAS 1353951-48-0) substitutes this with a methoxy group (–OCH₃). This replacement modifies the ring's electron density: chlorine is a weakly deactivating, inductively withdrawing group (σₘ = +0.37, σₚ = +0.23 [Hammett]), whereas methoxy is a strongly activating, resonance-donating group (σₚ = −0.27). Molecular weight decreases by −4.41 g/mol (242.70 → 238.29), and the hydrogen-bond acceptor count increases (+1 for methoxy oxygen), while lipophilicity is expected to shift due to the replacement of halogen with alkyl ether [1]. Computed boiling point rises from 442.0°C to 451.0°C for the methoxy compound, and density drops from 1.2 to 1.1 g/cm³ .

Physicochemical Profiling Heterocyclic Chemistry Medicinal Chemistry SAR

N-Isopropyl vs. N-Cyclopropyl Substitution: Steric Topology and Thermal Stability Differentiation

The N-isopropyl group in the target compound (branched, sp³-hybridized) is contrasted with the N-cyclopropyl group in the analog 2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-cyclopropyl-acetamide (CAS 1353984-79-8). Cyclopropyl rings impose a constrained, near-planar sp²-like geometry with higher ring strain (~27.5 kcal/mol), whereas isopropyl provides a more conformationally mobile, tetrahedral steric environment. Molecular weights are similar (242.70 vs. 240.69; Δ −2.01 g/mol), but the cyclopropyl analog exhibits a substantially higher computed density (1.4 vs. 1.2 g/cm³; +16.7%) and a markedly higher boiling point (484.0°C vs. 442.0°C; Δ +42.0°C), consistent with stronger intermolecular packing forces imparted by the rigid cyclopropane ring .

Chemical Synthesis Thermal Stability Crystallization

N,N-Disubstituted vs. N-Monosubstituted Acetamide: Conformational Restriction and Molecular Complexity

The target compound is an N,N-disubstituted acetamide (N-isopropyl, N-pyridazinylmethyl), whereas the simpler analog 2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-acetamide (CAS 1353956-42-9) lacks N-alkylation at the amide nitrogen. This results in a molecular weight increase of +42.07 g/mol (+21.0%: 200.63 → 242.70), an additional rotatable bond (+1: 3 → 4), and the loss of a hydrogen-bond donor site (from 2 in the monosubstituted amide to 1 in the disubstituted). The tertiary amide geometry of the target compound restricts rotation about the amide C–N bond to a greater extent than the secondary amide, imposing a more rigid conformational profile [1]. Computed boiling point is lower for the N,N-disubstituted compound (442.0°C vs. 523.4°C; Δ −81.4°C), consistent with the absence of intermolecular amide–amide hydrogen bonding .

Conformational Analysis Molecular Complexity Synthetic Intermediate Utility

Optimal Application Scenarios for Procuring 2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-isopropyl-acetamide


Kinase Inhibitor Lead Optimization Requiring Branched N-Alkyl SAR Exploration

Pyridazine-containing amides have demonstrated potent and selective kinase inhibition (e.g., c-Met, FYN, DYRK/CLK families with IC₅₀ values <100 nM) [1]. The N-isopropyl substituent of this compound introduces a sterically demanding, branched alkyl group that can occupy hydrophobic kinase back pockets differently than N-methyl or N-cyclopropyl analogs. Medicinal chemistry teams exploring structure-activity relationships around the gatekeeper residue region can use this compound as a specific SAR probe to evaluate the impact of isopropyl bulk on selectivity and potency, supported by the quantitative steric and lipophilic differences documented in Section 3 [2].

Synthetic Intermediate for Amide-Functionalized Heterocyclic Libraries

The terminal primary amine (–CH₂NH₂) makes this compound amenable to a wide range of derivatization reactions (acylation, sulfonylation, reductive amination, urea formation) that are not accessible with the terminal chloro analog (CAS 1353975-81-1) [3]. This positions it as a versatile building block for generating diverse compound libraries in parallel synthesis workflows. The predicted moderate lipophilicity (XLogP3 = 0) and one hydrogen-bond donor further support its suitability for fragment-based and DNA-encoded library (DEL) synthesis where balanced physicochemical properties are desirable [4].

Physicochemical Reference Standard for N-Isopropyl Glycinamide Pyridazine Series

The computed boiling point (442.0°C), density (1.2 g/cm³), and flash point (221.1°C) established for this compound serve as reference benchmarks against which the cyclopropyl (BP 484.0°C; density 1.4 g/cm³) and methyl (BP 437.7°C; density 1.3 g/cm³) analogs can be compared. Analytical chemistry and quality control laboratories procuring the entire Fluorochem F0870xx series for method validation (HPLC, LC-MS, GC) can use this compound as a mid-range reference that balances volatility and thermal stability for calibration purposes.

α-Glucosidase or Related Metabolic Enzyme Inhibitor Discovery

Pyridazine N-aryl acetamides have been validated as α-glucosidase inhibitors in vitro, with compound 7a in the Moghimi et al. (2020) series achieving an IC₅₀ of 70.1 µM, more potent than the clinical standard acarbose [5]. While the exact target compound has not been assayed in that specific series, its structural homology to the N-aryl acetamide pharmacophore and its favorable computed drug-like properties (MW 242.7, one HBD, four HBA) support its prioritization for screening in similar enzyme inhibition panels. Researchers seeking to expand SAR around the pyridazine N-acetamide scaffold for metabolic disease targets can rationally include this compound as a candidate for primary screening.

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